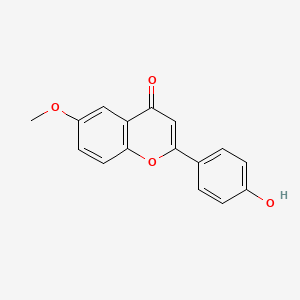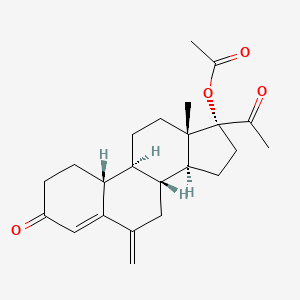
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate, also known as Nestorone, is a synthetic progestin. Progestins are synthetic analogs of the naturally occurring hormone progesterone, which plays a crucial role in the menstrual cycle and pregnancy. Nestorone is used in various contraceptive formulations and hormone replacement therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate typically involves multiple steps starting from steroidal precursors. One common method includes the modification of progesterone or related steroids through a series of chemical reactions such as oxidation, reduction, and acetylation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents such as chromium(VI) oxide or pyridinium chlorochromate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Acetylating agents such as acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation reactions typically yield ketones or aldehydes.
Reduction reactions can produce alcohols or alkenes.
Substitution reactions result in the formation of esters, ethers, or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is used as a synthetic intermediate in the preparation of other steroid compounds. Its unique structure makes it a valuable building block for the synthesis of various progestins and related molecules.
Biology: In biological research, this compound is used to study the effects of progestins on various biological systems. It helps in understanding the role of progesterone in reproductive health and the mechanisms of action of synthetic progestins.
Medicine: Nestorone is used in contraceptive formulations and hormone replacement therapies. It is known for its high progestational activity and low androgenic effects, making it suitable for use in various medical applications.
Industry: In the pharmaceutical industry, this compound is used in the production of contraceptive pills and other hormone-based medications. Its stability and efficacy make it a preferred choice for drug formulation.
Mécanisme D'action
The mechanism of action of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate involves binding to progesterone receptors in the body. This binding leads to the activation of various signaling pathways that regulate the menstrual cycle, support pregnancy, and influence other reproductive functions. The compound exerts its effects by modulating gene expression and protein synthesis related to these pathways.
Comparaison Avec Des Composés Similaires
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A widely used progestin in birth control pills.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness: 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is unique due to its specific structural features, such as the presence of a methylene group at the 6-position and the acetate ester at the 17-position. These structural differences contribute to its distinct pharmacological properties and make it a valuable compound in the field of synthetic progestins.
Propriétés
Numéro CAS |
58652-19-0 |
|---|---|
Formule moléculaire |
C23H30O4 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-6-methylidene-3-oxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12,17-18,20-21H,1,5-11H2,2-4H3/t17-,18-,20-,21+,22+,23?/m1/s1 |
Clé InChI |
YBBDZPBFRFPTJE-AFHJIISKSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C |
SMILES isomérique |
CC(=O)C1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@H]34)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


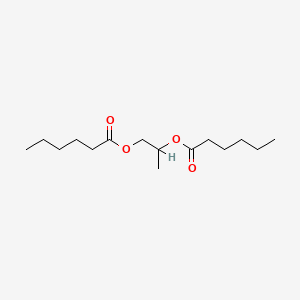
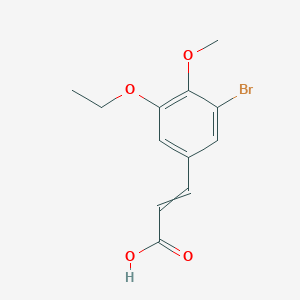
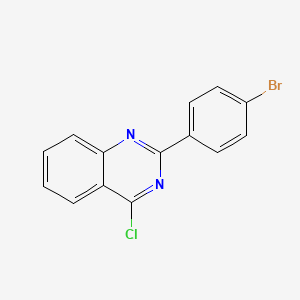
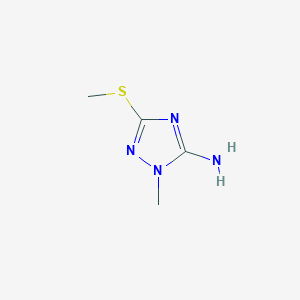
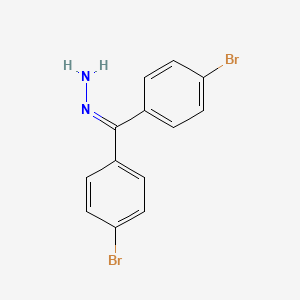

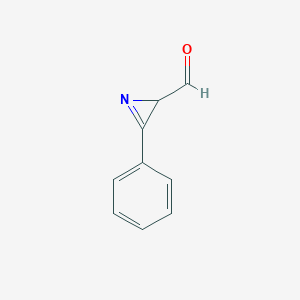
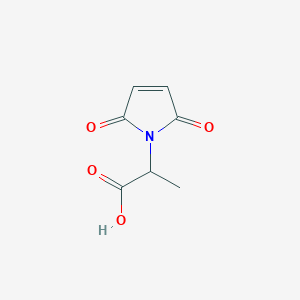
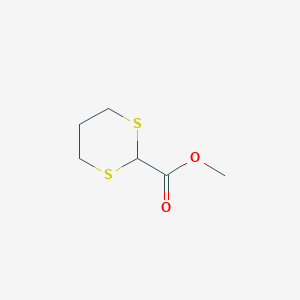
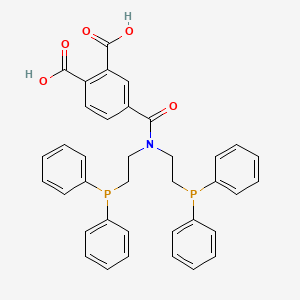
![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)
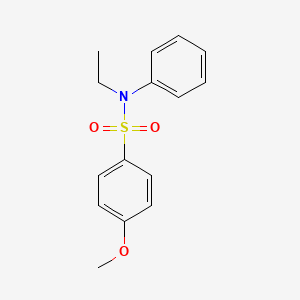
![6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1617453.png)
